(Methyl)triphenylphosphonium Iodide-d3,13CD3

Description

BenchChem offers high-quality (Methyl)triphenylphosphonium Iodide-d3,13CD3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methyl)triphenylphosphonium Iodide-d3,13CD3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(trideuterio(113C)methyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIXMFEVJHFNY-SPZGMPHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676043 | |

| Record name | (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282107-30-6 | |

| Record name | (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Methyl)triphenylphosphonium Iodide-d3,13CD3 chemical properties

Introduction: The Significance of Dual Isotopic Labeling

(Methyl)triphenylphosphonium Iodide-d3,¹³C, an isotopically labeled quaternary phosphonium salt, serves as a high-precision tool in modern organic chemistry and drug development. While its unlabeled counterpart is a cornerstone reagent for the Wittig reaction, the incorporation of both deuterium (²H or D) and carbon-13 (¹³C) into the methyl group provides an unparalleled ability to trace reaction pathways, elucidate complex mechanisms, and quantify metabolic turnover.

The deuterium labels offer a distinct signature in mass spectrometry and can significantly alter reaction rates through the kinetic isotope effect (KIE), providing deep insights into bond-breaking events at the rate-determining step. Concurrently, the ¹³C label provides a unique handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for unambiguous tracking of the carbon backbone. This dual-labeling strategy transforms a classic reagent into a sophisticated probe for mechanistic analysis, making it invaluable for researchers developing novel synthetic methodologies and for professionals in drug development studying drug metabolism and pharmacokinetics (DMPK). This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its application in the Wittig reaction, and its unique spectroscopic characteristics.

Physicochemical and Spectroscopic Properties

The introduction of stable isotopes subtly alters the physical properties of the molecule, most notably its molecular weight. These properties are crucial for accurate experimental design and analysis.

| Property | Value | Source(s) |

| Chemical Name | (Methyl-d3,¹³C)triphenylphosphonium iodide | - |

| Synonyms | Triphenyl(trideuterio-¹³C-methyl)phosphonium iodide | - |

| CAS Number | 282107-30-6 | [1] |

| Molecular Formula | ¹³C¹²C₁₈H₁₅D₃IP | - |

| Molecular Weight | 408.24 g/mol | Calculated |

| Appearance | White to off-white solid | [2] |

| Melting Point | 186-188 °C (for d3 analogue) | [3] |

| Solubility | Soluble in polar solvents such as water, methanol, dichloromethane, and acetone. | [2][4] |

| Isotopic Purity | Typically ≥98 atom % D; ≥98 atom % ¹³C | [1] |

| Stability | Stable under recommended storage. Hygroscopic and light-sensitive. | [4] |

Synthesis of (Methyl)triphenylphosphonium Iodide-d3,¹³C

The synthesis of the title compound is a direct and high-yielding quaternization of triphenylphosphine. This Sₙ2 reaction leverages the high nucleophilicity of the phosphorus atom towards the electrophilic carbon of the isotopically labeled methyl iodide.[5] The following protocol is adapted from a robust procedure for the unlabeled analogue.[2]

Causality and Experimental Rationale

-

Reagent Purity: Triphenylphosphine is prone to oxidation to triphenylphosphine oxide. Using recrystallized starting material is crucial as the oxide impurity does not participate in the reaction and complicates purification.

-

Solvent Choice: A non-polar aromatic solvent like benzene or toluene is ideal. It readily dissolves the starting materials but precipitates the highly polar phosphonium salt product, simplifying its isolation. Anhydrous conditions are preferred to prevent potential side reactions.

-

Reaction Time: The Sₙ2 reaction is typically allowed to proceed for several hours at room temperature to ensure it reaches completion, maximizing the yield of the desired salt.

Experimental Protocol: Synthesis Workflow

Caption: Workflow for the synthesis of the target phosphonium salt.

Step-by-Step Methodology:

-

Preparation: A 250 mL round-bottomed flask is oven-dried at 120°C for at least 4 hours, assembled while hot, and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Charging: To the flask, add recrystallized triphenylphosphine (1.0 eq). Add 100 mL of anhydrous benzene via cannula and stir with a magnetic stir bar until the solid is fully dissolved.

-

SN2 Reaction: To the stirring solution, add Iodomethane-d3,¹³C (¹³CD₃I, 1.05 eq) dropwise via syringe. A white precipitate will almost immediately begin to form.

-

Reaction Completion: Seal the flask and allow the suspension to stir at room temperature for 12 hours to ensure the reaction proceeds to completion.

-

Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold anhydrous benzene (2 x 20 mL) to remove any residual starting materials.

-

Drying: Transfer the white solid to a clean, pre-weighed flask and dry under high vacuum for at least 12 hours, or until a constant weight is achieved. The product is typically obtained in high purity and yield (>95%).

Application in the Wittig Reaction

The primary utility of (Methyl)triphenylphosphonium Iodide-d3,¹³C is as a precursor to the corresponding phosphorus ylide for the Wittig reaction.[6] This reaction is one of the most effective methods for synthesizing alkenes from aldehydes or ketones. The isotopically labeled reagent is particularly powerful for creating terminal alkenes with a labeled methylene group (C=¹³CD₂).

Causality and Experimental Rationale

-

Ylide Generation: The proton on the carbon adjacent to the positively charged phosphorus is acidic (pKa ≈ 22-35). A very strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and form the reactive ylide.[6]

-

Anhydrous & Inert Conditions: Phosphorus ylides are highly reactive and strong bases. They are readily protonated by water or alcohols and can react with oxygen. Therefore, the reaction must be conducted in an anhydrous solvent (like THF or ether) under an inert atmosphere (N₂ or Ar).

-

Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a [2+2] cycloaddition.[7] This forms a transient four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.

Experimental Protocol: Wittig Reaction Mechanism

Caption: The Wittig reaction pathway from salt to alkene.

Step-by-Step Methodology (Example: Methylenation of Cyclohexanone):

-

Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum is oven-dried and cooled under an inert atmosphere.

-

Phosphonium Salt Suspension: Add (Methyl)triphenylphosphonium Iodide-d3,¹³C (1.1 eq) to the flask. Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula. Stir to create a fine suspension.

-

Ylide Formation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. The solution will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide. Allow the solution to stir at 0°C for 1 hour.

-

Reaction with Carbonyl: Slowly add a solution of cyclohexanone (1.0 eq) in 10 mL of anhydrous THF to the ylide solution via syringe at 0°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Spectroscopic Characterization: The Isotopic Signature

Direct spectroscopic data for the dual-labeled compound is not widely published; however, its spectral characteristics can be confidently predicted based on established NMR principles and data from its analogues.[1][6][8]

-

Mass Spectrometry (MS): The most straightforward identification method. The molecular ion of the phosphonium cation [(¹³CD₃)PPh₃]⁺ will exhibit a mass-to-charge ratio (m/z) that is 4 units higher than its non-labeled counterpart, [(CH₃)PPh₃]⁺. This M+4 shift provides an unambiguous confirmation of complete isotopic incorporation.

-

¹H NMR Spectroscopy: The proton-decoupled spectrum will be notable for the complete absence of the characteristic methyl doublet signal typically seen in the unlabeled compound around 3.0-3.5 ppm. The only observable signals will be those corresponding to the phenyl protons, typically in the 7.6-7.9 ppm region.

-

¹³C NMR Spectroscopy:

-

Phenyl Carbons: The signals for the phenyl carbons will appear in their usual aromatic region (approx. 118-135 ppm).

-

Labeled Methyl Carbon (¹³C): This is the key signal. Instead of a simple doublet (from ¹³C-¹H coupling), the signal for the labeled carbon will appear as a septet due to coupling with the three deuterium atoms (²H, spin I=1), following the 2nI+1 rule. Furthermore, this septet will be split into a doublet due to the strong one-bond coupling to the phosphorus-31 nucleus (¹J_PC ≈ 50-60 Hz). The chemical shift will be in the range of 10-15 ppm.

-

-

³¹P NMR Spectroscopy:

-

³¹P NMR is a highly sensitive technique for phosphorus-containing compounds.[9] The spectrum is typically referenced to 85% H₃PO₄. For alkyltriphenylphosphonium salts, a single resonance is expected around +20 to +25 ppm.[8]

-

For the dual-labeled compound, this signal will be split by both the ¹³C and the three deuterium nuclei. It will appear as a doublet of septets , a complex multiplet reflecting ¹J_P-¹³C coupling and ²J_P-²H coupling. This complex splitting pattern is a definitive signature of the d3,¹³C-labeled methyl group's attachment to the phosphorus atom.

-

Safety, Handling, and Storage

(Methyl)triphenylphosphonium Iodide-d3,¹³C, like its non-labeled analogue, requires careful handling due to its potential hazards.

-

Hazard Identification: The compound is classified as an irritant and is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use sealed containers and appropriate tools (spatulas) for transfer.

-

Storage: The compound is hygroscopic and light-sensitive.[4] It should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., in a desiccator or glove box) to maintain its integrity and reactivity.

References

-

Wittig, G.; Schoellkopf, U. (1960). "Methylenecyclohexane". Organic Syntheses. 40: 66. doi:10.15227/orgsyn.040.0066. [Link]

-

Wikipedia. "Triphenylphosphine". Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 638159, Methyltriphenylphosphonium iodide". PubChem. [Link]

- Hansen, P. E. (1981). "¹³C-¹³C coupling constants. A review". Organic Magnetic Resonance. 15 (2): 105–123. doi:10.1002/omr.1270150202.

-

Yamataka, H., et al. (2014). "Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates". Journal of the American Chemical Society. 136 (35): 12345–12354. doi:10.1021/ja506497b. [Link]

-

L.S.College, Muzaffarpur. (2020). "Wittig reaction". L.S. College Website. [Link]

-

Max Planck Institute for Multidisciplinary Sciences. "Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen". MPG.PuRe. [Link]

-

Cobas, C., et al. (2023). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis". Molecules. 28 (15): 5865. doi:10.3390/molecules28155865. [Link]

-

Wikipedia. "Phosphorus-31 nuclear magnetic resonance". Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. "Spectral Information for Methyltriphenylphosphonium iodide". PubChem. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Solved Label these NMR spectra for the Witting Reaction - | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.mpg.de [pure.mpg.de]

- 6. epic.awi.de [epic.awi.de]

- 7. Methyltriphenylphosphonium iodide | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (Methyl)triphenylphosphonium Iodide-d3,13CD3: A Dual-Labeled Tool for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Isotopic Labeling in Chemical Biology and Drug Development

In the intricate landscape of drug discovery and development, the ability to trace the metabolic fate of a molecule is paramount. (Methyl)triphenylphosphonium Iodide-d3,13CD3 (CAS Number: 282107-30-6) emerges as a powerful tool for researchers, offering the unique advantage of dual isotopic labeling. This stable isotope-labeled compound, featuring both deuterium (d3) and carbon-13 (13C) on the methyl group, provides a distinct mass signature, enabling precise tracking in complex biological systems. This guide delves into the synthesis, characterization, and application of this versatile reagent, with a particular focus on its role in advancing pharmaceutical research.

The incorporation of stable isotopes has revolutionized the study of absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and suitable for a wider range of studies, including those in humans.[1] The dual-labeling strategy employed in (Methyl)triphenylphosphonium Iodide-d3,13CD3 offers an additional layer of specificity, facilitating the unambiguous identification and quantification of metabolites by mass spectrometry.[1][3]

This guide will provide a comprehensive overview of this essential research tool, from its fundamental properties to its practical applications in the laboratory.

Core Properties and Synthesis

(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a quaternary phosphonium salt. The triphenylphosphonium moiety imparts lipophilicity, which can facilitate transport across biological membranes.[4] The key feature of this molecule is the methyl group, which is enriched with one carbon-13 atom and three deuterium atoms.

| Property | Value | Source |

| CAS Number | 282107-30-6 | [5][6][7] |

| Molecular Formula | C₁₈¹³CH₁₅D₃IP | [5][6] |

| Molecular Weight | 408.24 g/mol | [5][6] |

| Appearance | White Solid (Powder) | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis of (Methyl)triphenylphosphonium Iodide-d3,13CD3

The synthesis of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is a straightforward nucleophilic substitution reaction. The key starting material is Iodomethane-d3,13C (¹³CD₃I), which is commercially available.

Elucidating Metabolic Pathways

The dual isotopic label serves as a powerful tracer for elucidating complex metabolic pathways. [8][9]When a drug candidate is synthesized using the labeled Wittig reagent, the resulting labeled alkene can be administered in preclinical or clinical studies. By analyzing biological samples (e.g., plasma, urine, feces) using high-resolution mass spectrometry, researchers can identify and quantify the parent drug and its metabolites based on their unique mass signature. The presence of both ¹³C and deuterium labels provides a high degree of confidence in metabolite identification, helping to distinguish drug-related material from endogenous compounds. [1]

Mechanistic Studies of the Wittig Reaction

The use of isotopically labeled reagents can provide valuable insights into reaction mechanisms. [3][10]In the context of the Wittig reaction, the kinetic isotope effect (KIE) can be studied by comparing the reaction rates of the labeled and unlabeled ylides. This can help to elucidate the nature of the transition state and provide evidence for or against proposed mechanistic pathways.

Pharmacokinetic and ADME Studies

Dual-labeled compounds are particularly useful in "microdosing" studies, where a very small, sub-therapeutic dose of a drug is administered to humans to evaluate its pharmacokinetic profile. [11]The high sensitivity of mass spectrometry allows for the detection of the labeled drug and its metabolites even at these low concentrations. The dual label can also be used in absolute bioavailability studies, where a labeled intravenous dose is administered concurrently with an unlabeled oral dose.

Conclusion

(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a valuable and versatile tool for researchers in the fields of organic chemistry, chemical biology, and drug development. Its dual isotopic labeling provides a powerful and unambiguous means of tracing molecules in complex systems. From elucidating metabolic pathways and studying reaction mechanisms to facilitating advanced pharmacokinetic studies, this reagent empowers scientists to gain deeper insights into the behavior of chemical and biological systems. As the demand for more sophisticated analytical tools in drug discovery continues to grow, the utility of dual-labeled compounds like (Methyl)triphenylphosphonium Iodide-d3,13CD3 is set to expand, paving the way for the development of safer and more effective medicines.

References

-

PubChem. Methyltriphenylphosphonium iodide. National Center for Biotechnology Information. [Link]

-

X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]

-

Max Planck Institute for Multidisciplinary Sciences. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]

-

Pharmaffiliates. (Methyl)triphenylphosphonium Iodide-d3,13CD3. [Link]

-

Splendid Lab. (Methyl)triphenylphosphonium Iodide-d3. [Link]

-

S. O. Thomson and C. A. Fyfe. SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry. [Link]

-

Baillie, T. A. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

-

Crown, S. B. et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. Nature Communications. [Link]

-

ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

Journal of Chemical Education. Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction. [Link]

-

Symeres. Stable isotope-labeled compounds. [Link]

-

Keizer, R. J. et al. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

ResearchGate. A roadmap for interpreting 13C metabolite labeling pattern from cells. [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

National Institutes of Health. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. [Link]

-

Alfa Chemistry. 2H 13C Labeled Compounds. [Link]

-

ResearchGate. The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Sheffield. 31 Phosphorus NMR. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

National Institutes of Health. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. symeres.com [symeres.com]

- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 4. CAS 1560-56-1: (METHYL-D3)TRIPHENYLPHOSPHONIUM IODIDE [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. 282107-30-6((Methyl)triphenylphosphonium Iodide-d3,13CD3) | Kuujia.com [kuujia.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Deuterated Phosphonium Salts

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a pivotal tool in modern drug development, offering a pathway to enhanced metabolic stability and improved pharmacokinetic profiles. Phosphonium salts, a class of quaternary organic compounds, are integral to various synthetic and pharmaceutical applications, including their use as phase-transfer catalysts and key reagents in olefination reactions. The deuteration of these salts presents a unique intersection of isotope effects and ionic compound chemistry. This guide provides a comprehensive technical exploration of the core physical properties of deuterated phosphonium salts, offering field-proven insights into their synthesis, characterization, and the fundamental principles governing the changes induced by isotopic substitution.

Introduction: The Rationale for Deuteration in Pharmaceutical Sciences

The "deuterium switch" is a medicinal chemistry strategy wherein hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium.[1] This substitution can significantly alter the drug's metabolic fate due to the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1] Breaking the C-D bond requires more energy, thus slowing down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[1] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.

Phosphonium salts are not only crucial reagents in the synthesis of complex active pharmaceutical ingredients (APIs) but can also be part of the final API structure. Understanding the physical properties of their deuterated analogues is therefore critical for formulation, stability testing, and regulatory compliance. This guide will focus on tetraphenylphosphonium bromide as a model compound to explore these properties.

Synthesis of Deuterated Phosphonium Salts: A Guided Workflow

The synthesis of a deuterated phosphonium salt, such as perdeuterated tetraphenylphosphonium bromide ([(C₆D₅)₄P]Br), is a multi-step process that begins with the deuteration of its precursors.

Synthesis of Perdeuterated Triphenylphosphine (PPh₃-d₁₅)

The foundational precursor for many deuterated phenylphosphonium salts is deuterated triphenylphosphine. An effective method involves the use of co-catalysts to facilitate the H/D exchange on the aromatic rings of triphenylphosphine using an inexpensive deuterium source like D₂O.[2]

Experimental Protocol: Catalytic H/D Exchange

-

Catalyst Preparation: In an inert atmosphere glovebox, add Ru/C and Ir/C co-catalysts to a reaction vessel.

-

Reagent Addition: Add triphenylphosphine (PPh₃), 2-propanol, and deuterium oxide (D₂O).

-

Reaction: Seal the vessel and heat the mixture. The catalysts facilitate the transfer of deuterium from D₂O to the aromatic rings of PPh₃.

-

Workup and Purification: After the reaction is complete, cool the mixture, extract the product with an organic solvent, and purify by recrystallization or chromatography to yield PPh₃-d₁₅.

Quaternization to Form Perdeuterated Tetraphenylphosphonium Bromide

The final step is the quaternization of the deuterated phosphine with a deuterated aryl halide. This reaction is analogous to the synthesis of the non-deuterated salt.[3][4]

Experimental Protocol: Synthesis of [(C₆D₅)₄P]Br

-

Reactant Setup: In a reaction flask under an inert atmosphere, combine perdeuterated triphenylphosphine (PPh₃-d₁₅), perdeuterated bromobenzene (C₆D₅Br), and a nickel-based catalyst (e.g., nickelous chloride).[3]

-

Reaction Conditions: Heat the mixture in a high-boiling point, non-protic solvent (or neat, using bromobenzene as the solvent) to the required temperature (e.g., 195°C).[5]

-

Isolation and Purification: After cooling, the product salt often precipitates. It can be purified by washing with a non-polar solvent to remove unreacted starting materials, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).

Below is a diagram illustrating the synthetic workflow.

Sources

- 1. Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to (Methyl)triphenylphosphonium Iodide-d3,13CD3: An Isotopically Labeled Internal Standard for Mass Spectrometry

This guide provides an in-depth overview of (Methyl)triphenylphosphonium Iodide-d3,13CD3, a stable isotope-labeled internal standard crucial for quantitative analysis in mass spectrometry. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, outlines its application, and explains the rationale behind its use in modern analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, achieving accurate and reproducible quantification is paramount. A significant challenge in these methodologies is accounting for sample-to-sample variability that can arise during sample preparation, injection, and ionization. The use of a stable isotope-labeled (SIL) internal standard is a widely accepted and robust strategy to correct for these variations.[1] By introducing a known quantity of a SIL analog of the analyte into every sample, any loss or variation in the analytical process affects both the analyte and the internal standard equally. This ratiometric approach ensures that the final calculated concentration of the analyte is highly accurate and precise. (Methyl)triphenylphosphonium Iodide-d3,13CD3 serves as such a standard, providing a reliable reference for the quantification of its unlabeled counterpart.

Physicochemical Properties of (Methyl)triphenylphosphonium Iodide-d3,13CD3

The defining characteristic of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is the incorporation of stable heavy isotopes, specifically three deuterium (d3) atoms and one carbon-13 (13C) atom in the methyl group. This isotopic labeling minimally alters the chemical properties of the molecule while significantly increasing its mass, allowing for its differentiation from the unlabeled analyte by a mass spectrometer.

Molecular Structure and Identity

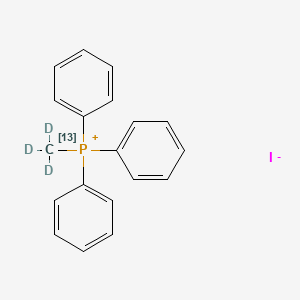

Below is a diagram illustrating the chemical structure of (Methyl)triphenylphosphonium Iodide-d3,13CD3.

Caption: Molecular structure of (Methyl)triphenylphosphonium Iodide-d3,13CD3.

Quantitative Data Summary

The key quantitative data for (Methyl)triphenylphosphonium Iodide-d3,13CD3 are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 282107-30-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₈¹³CH₁₅D₃PI | [2][3][4][5][7][8] |

| Molecular Weight | 408.24 g/mol | [2][3][5][7][8] |

| Exact Mass | 408.041 g/mol | [6] |

Detailed Molecular Weight Calculation

The molecular weight is calculated based on the atomic masses of the constituent atoms, including the specific isotopes.

| Element | Number of Atoms | Isotopic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (¹²C) | 18 | 12.011 | 216.198 |

| Carbon (¹³C) | 1 | 13.003355[9][10][11][12] | 13.003355 |

| Hydrogen (¹H) | 15 | 1.008 | 15.120 |

| Deuterium (²H) | 3 | 2.014102[13][14][15][16][17][18] | 6.042306 |

| Phosphorus (P) | 1 | 30.974 | 30.974 |

| Iodine (I) | 1 | 126.904 | 126.904 |

| Total Molecular Weight | 408.241661 |

Note: The calculated molecular weight is in close agreement with the reported value of 408.24 g/mol .[2][3][5][7][8]

Experimental Protocol: Application as an Internal Standard

The primary application of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is as an internal standard for the quantification of methyltriphenylphosphonium iodide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for using a stable isotope-labeled internal standard in a quantitative LC-MS experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of (Methyl)triphenylphosphonium Iodide-d3,13CD3 at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol.

-

Prepare a series of calibration standards by spiking known amounts of the unlabeled analyte into blank matrix, each containing a constant concentration of the internal standard.

-

-

Sample Preparation:

-

To each unknown sample, add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.

-

Perform the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to isolate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS system.

-

Develop a chromatographic method to achieve baseline separation of the analyte from other matrix components. Note that the labeled and unlabeled compounds will likely co-elute.

-

Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or Selected Reaction Monitoring - MRM/SRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

(Methyl)triphenylphosphonium Iodide-d3,13CD3 is an indispensable tool for researchers requiring accurate quantification of methyltriphenylphosphonium iodide. Its use as an internal standard mitigates the inherent variability of analytical procedures, thereby enhancing the reliability and reproducibility of results. The principles and protocols outlined in this guide provide a framework for the effective implementation of this and other stable isotope-labeled standards in rigorous quantitative workflows.

References

-

(Methyl)triphenylphosphonium Iodide-d3,13CD3 biochemical. Biochemical. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Deuterium. Wikipedia. [Link]

-

Carbon-13. Wikipedia. [Link]

-

Carbon-13 | C | CID 175670880. PubChem. [Link]

-

Deuterium | H2 | CID 24523. PubChem. [Link]

-

Deuterium. NIST WebBook. [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. [Link]

-

Deuterium isotope. BuyIsotope. [Link]

-

Carbon-13 - isotopic data and properties. ChemLin. [Link]

-

Table of Isotopic Masses and Natural Abundances. University of California, Irvine. [Link]

-

Deuterium | Definition, Symbol, Production, & Facts. Britannica. [Link]

Sources

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Methyl)triphenylphosphonium Iodide-d3,13CD3 [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. (Methyl)triphenylphosphonium Iodide-d3,13CD3, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 5. mybiosource.com [mybiosource.com]

- 6. 282107-30-6((Methyl)triphenylphosphonium Iodide-d3,13CD3) | Kuujia.com [kuujia.com]

- 7. usbio.net [usbio.net]

- 8. Novachemistry-product-info [novachemistry.com]

- 9. Carbon-13 - Wikipedia [en.wikipedia.org]

- 10. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Carbon-13 - isotopic data and properties [chemlin.org]

- 13. Deuterium - Wikipedia [en.wikipedia.org]

- 14. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Deuterium [webbook.nist.gov]

- 16. buyisotope.com [buyisotope.com]

- 17. chem.ualberta.ca [chem.ualberta.ca]

- 18. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

A Comprehensive Spectroscopic and Analytical Guide to (Methyl-d3,¹³C)triphenylphosphonium Iodide: Synthesis, Characterization, and Advanced Applications

This technical guide provides an in-depth analysis of the spectroscopic properties of the isotopically labeled compound, (Methyl-d3,¹³C)triphenylphosphonium Iodide. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the principles and practical outworking of isotopic labeling in spectroscopic analysis. We will explore the synthesis, characterization, and the profound impact of deuterium and carbon-13 incorporation on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Significance of Isotopic Labeling in Phosphonium Salts

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful tool in analytical and mechanistic studies. In the context of (Methyl)triphenylphosphonium Iodide, the introduction of deuterium (D or ²H) and carbon-13 (¹³C) into the methyl group provides a unique spectroscopic fingerprint. This dual labeling strategy is instrumental for:

-

Mechanistic Elucidation: Tracing the fate of the methyl group in complex chemical transformations, such as the Wittig reaction[1][2][3].

-

Quantitative Analysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its chemical identity and distinct mass.

-

Advanced NMR Studies: Probing subtle electronic and steric effects, and for use in sophisticated NMR experiments that rely on heteronuclear coupling.

The synthesis of this labeled compound can be achieved by adapting established methods for the preparation of methyltriphenylphosphonium iodide[1][4]. The key modification involves the use of doubly labeled iodomethane (¹³CD₃I) in the quaternization of triphenylphosphine.

Synthesis and Spectroscopic Analysis Workflow

The synthesis and subsequent spectroscopic analysis of (Methyl-d3,¹³C)triphenylphosphonium Iodide follow a systematic workflow. The primary synthetic route involves the Sₙ2 reaction between triphenylphosphine and (Iodomethane-d3,¹³C).

Caption: Workflow for the synthesis and spectroscopic characterization of (Methyl-d3,¹³C)triphenylphosphonium Iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of (Methyl-d3,¹³C)triphenylphosphonium Iodide. The presence of ¹³C and deuterium dramatically alters the appearance of the spectra compared to the unlabeled analogue.

Predicted ¹H NMR Spectrum

Due to the substitution of all three methyl protons with deuterium, the characteristic doublet for the methyl group in the ¹H NMR spectrum of the unlabeled compound will be absent. The spectrum will be dominated by the signals of the phenyl protons, typically observed as a complex multiplet in the aromatic region (approx. 7.6-7.9 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides definitive evidence of successful isotopic labeling.

-

Methyl Carbon (¹³CD₃): The signal for the labeled methyl carbon will be profoundly affected. Due to coupling with the spin-1 deuterium nuclei, the signal will appear as a 1:1:1 triplet. Furthermore, this signal will be split into a doublet due to one-bond coupling with the spin-1/2 ³¹P nucleus. The resulting pattern will be a doublet of triplets.

-

Phenyl Carbons: The signals for the phenyl carbons will remain largely unchanged from the unlabeled compound, appearing in the typical aromatic region (approx. 118-135 ppm).

Predicted ³¹P NMR Spectrum

³¹P NMR is a highly sensitive technique for phosphorus-containing compounds[5][6][7].

-

¹H-Decoupled ³¹P NMR: In a proton-decoupled spectrum, the phosphorus signal will be split into a doublet by the adjacent ¹³C nucleus. The magnitude of this one-bond coupling constant (¹J(P,C)) is typically in the range of 50-60 Hz for tetracoordinate phosphonium salts.

-

¹H-Coupled ³¹P NMR: The coupling to the three deuterium atoms will result in a septet pattern for the phosphorus signal. The J(P,D) coupling constant is significantly smaller than the J(P,H) coupling.

Table 1: Predicted NMR Spectroscopic Data for (Methyl-d3,¹³C)triphenylphosphonium Iodide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 7.6 - 7.9 | Multiplet | - |

| ¹³C (¹³CD₃) | ~12 - 15 | Doublet of Triplets | ¹J(P,C) ≈ 50-60 Hz; ¹J(C,D) ≈ 20-25 Hz |

| ¹³C (Ph) | ~118 - 135 | Multiplets | - |

| ³¹P | ~20 - 25 | Doublet of Septets | ¹J(P,C) ≈ 50-60 Hz; ²J(P,D) ≈ 1-2 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The isotopic substitution in the methyl group leads to predictable shifts in the vibrational frequencies.

-

C-H vs. C-D Vibrations: The C-H stretching and bending vibrations of a standard methyl group are replaced by C-D vibrations. Due to the heavier mass of deuterium, these vibrations occur at lower frequencies. The C-D stretching vibrations are typically observed in the 2100-2250 cm⁻¹ region, which is significantly lower than the C-H stretching region (~2850-3000 cm⁻¹).

-

Phenyl Group Vibrations: The characteristic absorptions for the phenyl groups (C=C stretching, C-H bending) will remain prominent and largely unaffected by the isotopic substitution on the methyl group.

Table 2: Key Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Notes |

| C-D (Methyl) | Stretch | 2100 - 2250 | Absent in unlabeled compound |

| P-Ph | Stretch | ~1440 | Characteristic strong absorption |

| C=C (Aromatic) | Stretch | 1580 - 1600 | Phenyl ring vibration |

| C-H (Aromatic) | Out-of-plane bend | 720 - 760 | Phenyl ring substitution pattern |

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and isotopic incorporation.

-

Molecular Ion: The molecular weight of the cation, [(¹³CD₃)P(C₆H₅)₃]⁺, will be 281.1 Da. This is an increase of 4 mass units compared to the unlabeled cation, [(CH₃)P(C₆H₅)₃]⁺ (277.1 Da), accounting for the replacement of ¹²C with ¹³C (+1) and three ¹H atoms with three ²H atoms (+3).

-

Fragmentation: The fragmentation pattern will be similar to the unlabeled compound, with the key difference being the mass of the fragments containing the labeled methyl group.

Table 3: Comparison of Molecular Weights

| Species | Chemical Formula | Monoisotopic Mass of Cation (Da) |

| Unlabeled Cation | [C₁₉H₁₈P]⁺ | 277.1146 |

| Labeled Cation | [¹³CC₁₈D₃H₁₅P]⁺ | 281.1355 |

Experimental Protocols

General NMR Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of (Methyl-d3,¹³C)triphenylphosphonium Iodide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum to confirm the absence of the methyl signal and to observe the aromatic protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to clearly resolve the doublet of triplets for the labeled methyl carbon.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum, using 85% H₃PO₄ as an external reference. The spectrum should clearly show a doublet resulting from ¹J(P,C) coupling.

Caption: Standardized workflow for NMR data acquisition and analysis.

General ATR-IR Spectroscopy Protocol

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after analysis.

General High-Resolution Mass Spectrometry (HRMS) Protocol

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the spectrum over a mass range that includes the predicted m/z of the cation (281.1).

-

Confirm the accurate mass and isotopic pattern.

Conclusion

The dual isotopic labeling of the methyl group in methyltriphenylphosphonium iodide provides a powerful analytical tool for a wide range of chemical and biological research. This guide has detailed the predicted spectroscopic signatures in NMR, IR, and MS, offering a comprehensive reference for researchers working with this and similar isotopically labeled compounds. The distinct changes in the spectra, particularly the coupling patterns in ¹³C and ³¹P NMR and the frequency shifts in IR, serve as unambiguous confirmation of successful synthesis and provide a foundation for more advanced mechanistic and quantitative studies.

References

-

PubChem. Methyltriphenylphosphonium iodide | C19H18IP. National Center for Biotechnology Information. [Link]

-

Chem-Impex. Methyltriphenylphosphonium iodide.[Link]

-

Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.[Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance.[Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines.[Link]

-

NPTEL IIT Bombay. Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. YouTube. [Link]

Sources

- 1. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]

- 2. Methyltriphenylphosphonium iodide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 甲基三苯基碘化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

Unveiling Molecular Fates: An In-Depth Technical Guide to Isotopic Enrichment in Organic Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of isotopic enrichment in organic compounds. Moving beyond a simple recitation of protocols, this document delves into the core principles, strategic considerations, and practical applications of isotopic labeling, with a focus on empowering robust and insightful experimental design.

Section 1: The Foundation: Principles of Isotopic Enrichment

Isotopic enrichment is a powerful technique that involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into a molecule of interest.[1] In the context of organic compounds, this typically involves replacing common atoms like carbon-12 (¹²C), hydrogen-1 (¹H), and nitrogen-14 (¹⁴N) with their heavier, stable (non-radioactive) isotopes such as carbon-13 (¹³C), deuterium (²H or D), and nitrogen-15 (¹⁵N).[2][3]

The foundational principle of this technique lies in the fact that the substitution of an atom with its heavier isotope does not significantly alter the chemical properties of the molecule.[3] The isotopically labeled compound, therefore, behaves almost identically to its unlabeled counterpart in biological and chemical systems. This chemical equivalence allows researchers to use the isotope as a "tag" to trace the journey and transformation of molecules through complex processes.[4]

The key to their utility is the mass difference, which allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This ability to distinguish and measure labeled versus unlabeled molecules provides unparalleled insights into metabolic pathways, reaction mechanisms, and the fate of therapeutic compounds in vivo and in vitro.

Common Stable Isotopes in Organic Compound Analysis

The choice of isotope is dictated by the research question and the elemental composition of the molecule of interest. The following table summarizes the properties of commonly used stable isotopes in organic compound enrichment:

| Isotope | Natural Abundance (%) | Mass Difference (vs. most abundant) | Common Applications |

| Carbon-13 (¹³C) | 1.1% | +1 | Metabolic flux analysis, drug metabolism studies, proteomics.[4] |

| Nitrogen-15 (¹⁵N) | 0.37% | +1 | Protein and nucleic acid studies, metabolic pathway tracing.[1] |

| Deuterium (²H or D) | 0.015% | +1 | Drug metabolism (kinetic isotope effect), protein structural analysis.[5] |

| Oxygen-18 (¹⁸O) | 0.2% | +2 | Mechanistic studies of enzymatic reactions, tracing oxygen sources.[1] |

Section 2: The Analytical Toolkit: Detecting and Quantifying Isotopic Enrichment

The ability to accurately detect and quantify the level of isotopic enrichment is paramount. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these techniques is a critical experimental decision, driven by the specific analytical needs of the study.

Mass Spectrometry (MS)

MS-based methods are highly sensitive and can detect isotopically labeled compounds at very low concentrations.[6] This makes MS the workhorse for many isotopic enrichment studies, particularly in drug metabolism and proteomics. The fundamental principle involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). The mass difference between the labeled and unlabeled isotopologues allows for their distinct detection and quantification.[7]

Key MS-based techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Derivatization is often required to increase volatility.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of non-volatile and thermally labile compounds. It is a cornerstone of modern drug metabolism and proteomics studies.[8]

-

Isotope Ratio Mass Spectrometry (IRMS): Provides highly precise measurements of isotope ratios, often used in metabolic studies and to determine the origin of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a unique advantage in its ability to provide positional information about the isotope within the molecule.[9] This is particularly valuable for elucidating metabolic pathways and understanding reaction mechanisms where the specific location of the label is critical. While generally less sensitive than MS, advancements in NMR technology, such as higher field magnets and specialized pulse sequences, have significantly improved its utility in isotopic enrichment studies.[6][10]

Key advantages of NMR include:

-

Positional Isotopomer Analysis: NMR can distinguish between molecules that have the same number of isotopic labels but at different atomic positions.[9]

-

Non-destructive: The sample can be recovered after analysis.

-

Quantitative: NMR is inherently quantitative without the need for labeled standards for every analyte.[10]

Head-to-Head: Choosing Between MS and NMR

The decision to use MS or NMR is not always straightforward and often depends on a trade-off between sensitivity and the need for positional information.

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Sensitivity | High (picomole to femtomole)[6] | Lower (micromole to nanomole) |

| Positional Information | Limited, though tandem MS can provide some structural information. | High, can distinguish between isotopomers.[9] |

| Quantification | Requires isotopically labeled internal standards for absolute quantification. | Inherently quantitative.[10] |

| Sample Throughput | Generally higher. | Generally lower. |

| Instrumentation Cost | Varies widely, can be lower than high-field NMR. | High-field NMR instruments are a significant investment. |

| Sample Preparation | Often requires chromatography and derivatization.[8] | Minimal sample preparation, non-destructive.[10] |

Section 3: Applications in Drug Development and Research

Isotopic enrichment has become an indispensable tool in modern drug discovery and development, providing critical data from early discovery through to clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Understanding the ADME properties of a drug candidate is a regulatory requirement and crucial for assessing its safety and efficacy.[5] By synthesizing a drug molecule with a stable isotope label (often ¹³C or ¹⁴C for radiolabeling), its journey through a biological system can be meticulously tracked.[5] This allows for the identification and quantification of metabolites, the determination of routes of excretion, and the assessment of drug distribution in various tissues.[5][11]

Pharmacokinetic (PK) and Bioavailability Studies

Isotopically labeled compounds are instrumental in determining key pharmacokinetic parameters such as a drug's half-life, clearance, and volume of distribution.[12] Microdosing studies, where a very small, non-pharmacologically active dose of a radiolabeled drug is administered, can provide early human PK data, accelerating the drug development process.[5]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[4] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a cell culture, the labeled carbon atoms are incorporated into various downstream metabolites.[11] Analyzing the isotopic labeling patterns of these metabolites allows researchers to infer the activity of different metabolic pathways.[13] This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of the disease.[13]

Logical Flow of a ¹³C-Metabolic Flux Analysis Experiment

Caption: Workflow of a ¹³C-Metabolic Flux Analysis experiment.

Section 4: Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for two widely used isotopic enrichment techniques. The rationale behind key steps is highlighted to foster a deeper understanding of the experimental choices.

Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy for the accurate relative quantification of proteins between different cell populations.[14] It involves growing one population of cells in a "light" medium containing normal amino acids and another in a "heavy" medium containing stable isotope-labeled essential amino acids (typically ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[15]

Experimental Workflow for SILAC

Caption: General workflow for a SILAC experiment.

Step-by-Step Methodology:

-

Adaptation Phase:

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium containing isotopically labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[14]

-

Causality: This phase is critical to ensure complete incorporation of the heavy amino acids into the entire proteome of the "heavy" cell population. Incomplete labeling will lead to inaccurate quantification.[16] A minimum of five to six cell divisions is generally required.[15]

-

Self-Validation: Before proceeding to the experimental phase, it is essential to verify the labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.[17]

-

-

Experimental Phase:

-

Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations.[14] The other population serves as the control.

-

Harvest the cells and prepare protein lysates. Combine the "light" and "heavy" lysates in a 1:1 ratio based on protein concentration.[15]

-

Causality: Combining the samples at this early stage minimizes experimental variability in subsequent sample processing steps, leading to higher precision in quantification.[15]

-

-

Sample Preparation for MS Analysis:

-

Separate the combined protein mixture by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with a protease, most commonly trypsin.[2]

-

Causality: Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain a labeled amino acid, making it quantifiable.[15]

-

Extract the peptides from the gel.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5]

-

Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines a general workflow for conducting a ¹³C-MFA experiment in cultured mammalian cells.

Step-by-Step Methodology:

-

Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be quantified.

-

Select the appropriate ¹³C-labeled tracer. The choice of tracer is critical and depends on the pathways being interrogated. For example, [1,2-¹³C₂]glucose is highly informative for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is optimal for probing the TCA cycle.[1]

-

Causality: Different tracers will produce distinct labeling patterns in downstream metabolites, and a well-chosen tracer will maximize the sensitivity of the labeling data to the fluxes of interest.[18]

-

-

Tracer Experiment:

-

Culture cells in a medium containing the selected ¹³C-labeled substrate. The experiment should be conducted at a metabolic steady state, which is often assumed during the exponential growth phase.[19]

-

Monitor cell growth and the consumption/secretion of key metabolites (e.g., glucose, lactate, glutamine) to ensure a steady state is maintained.[13]

-

-

Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolism to prevent changes in metabolite levels during sample processing. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Extract the intracellular metabolites.

-

-

Isotopic Labeling Measurement:

-

Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[8] The MID represents the fractional abundance of each isotopologue of a metabolite.

-

-

Flux Estimation and Statistical Analysis:

-

Use specialized software (e.g., INCA, Metran) to perform the computational analysis.[19]

-

The software uses an iterative process to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.[4]

-

Self-Validation: A goodness-of-fit analysis is performed to ensure that the calculated fluxes are consistent with the experimental data. Confidence intervals for the estimated fluxes should also be determined.[19]

-

Section 5: Conclusion

Isotopic enrichment is a cornerstone of modern research in the life sciences and drug development. The ability to trace the fate of molecules in complex biological systems provides an unparalleled level of insight that is often unattainable with other techniques. By carefully considering the principles of isotopic labeling, selecting the appropriate analytical tools, and implementing robust experimental protocols, researchers can unlock a wealth of information to accelerate scientific discovery and the development of new therapeutics.

References

-

G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. [Link]

-

Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

-

Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. iScience. [Link]

-

NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

UT Southwestern Proteomics Core. SILAC Quantitation. [Link]

-

Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering. [Link]

-

Fan, T. W.-M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

-

Buescher, J. M., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]

-

Zhang, Y., et al. (2022). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]

-

Vu, A. H., O'Connor, S. E., & Caputi, L. (2025). Isotopic labelling analysis using single cell mass spectrometry. Chemical Science. [Link]

-

Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. [Link]

-

Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

-

Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]

-

Che, F.-Y., & Li, L. (2010). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Creative Biolabs. (n.d.). SILAC-Based Proteomics Analysis. [Link]

-

Ong, S.-E., & Mann, M. (2015). Workflow for quantitative proteomic experiments using SILAC. ResearchGate. [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

-

McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. [Link]

-

ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. [Link]

-

ResearchGate. (n.d.). Comparison between NMR and MS for technical advantages and disadvantages. [Link]

-

Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. [Link]

-

Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

Sources

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 7. m.youtube.com [m.youtube.com]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 15. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 18. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Harnessing Isotopic Precision: The Application of (Methyl)triphenylphosphonium Iodide-d3,13CD3 in Advanced Wittig Reactions

An Application Note and Protocol for Researchers

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] This guide provides an in-depth exploration of an isotopically labeled variant of a key Wittig reagent, (Methyl)triphenylphosphonium Iodide-d3,13CD3. The incorporation of both deuterium (d3) and carbon-13 (13C) into the methyl group offers a powerful tool for mechanistic studies, quantitative analysis via mass spectrometry, and the synthesis of labeled internal standards crucial for drug metabolism and pharmacokinetic (DMPK) studies.[3][4] We will delve into the mechanistic underpinnings, provide a validated, step-by-step protocol for its use, and discuss its strategic applications in modern chemical and pharmaceutical research.

Introduction: The Significance of Isotopic Labeling in Olefination Chemistry

The conversion of aldehydes and ketones into alkenes via the Wittig reaction is a testament to its reliability and broad functional group tolerance.[5] The reaction's power lies in its ability to form a C=C bond at a precisely defined location, a feature not always achievable through traditional elimination reactions.[2] The core of the reaction involves the interaction of a phosphorus ylide with a carbonyl compound, proceeding through a cycloaddition mechanism to yield the desired alkene and a phosphine oxide byproduct.[6]

The strategic introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), into reacting molecules provides an unparalleled level of insight.[4] In drug development, isotopically labeled compounds are indispensable for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, allowing researchers to trace the metabolic fate of a drug candidate with high precision using mass spectrometry.[7] The dual-labeled reagent, (Methyl)triphenylphosphonium Iodide-d3,13CD3, is particularly valuable. The combined mass increase of 4 Da (+3 for D3, +1 for 13C) creates a distinct isotopic signature, simplifying quantification and distinguishing the labeled compound from its natural abundance counterparts.

This document serves as a comprehensive guide for researchers utilizing this advanced reagent. We will explain the causality behind the procedural steps, ensuring a robust and reproducible experimental design.

The Reagent: (Methyl)triphenylphosphonium Iodide-d3,13CD3

This specialized phosphonium salt is the precursor to the isotopically labeled ylide, methylenetriphenylphosphorane-d2,13C. Its synthesis is analogous to the unlabeled version, typically involving the Sₙ2 reaction of triphenylphosphine with ¹³CD₃I.[2][8]

| Property | Value | Source |

| CAS Number | 282107-30-6 | [9][10] |

| Molecular Formula | C₁₈¹³CH₁₅D₃PI | [9][10] |

| Molecular Weight | 408.24 g/mol | [9][10] |

| Appearance | White to off-white solid | [9] |

| Isotopic Enrichment | Typically ≥98% for D, ≥99% for ¹³C (lot-specific) | N/A |

| Primary Application | Wittig Reagent for isotopic labeling | [9] |

The key advantage of this reagent is its role as a "heavy" building block. When it reacts with a carbonyl compound, it introduces a ¹³CD₂-methylene group into the final alkene product. This labeled alkene can then be used as an internal standard in quantitative bioanalysis or to study metabolic pathways.[11]

Mechanistic Framework

The modern understanding of the Wittig reaction, particularly under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition mechanism.[1][12] The ylide attacks the carbonyl carbon to directly form a four-membered ring intermediate known as an oxaphosphetane. This intermediate then undergoes a syn-cycloreversion to produce the final alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[13]

The use of (Methyl)triphenylphosphonium Iodide-d3,13CD3 does not alter this fundamental pathway. The isotopic labels act as silent reporters, tracing the path of the methyl group from the phosphonium salt to the final product without significantly impacting the reaction's course, although subtle kinetic isotope effects may be observable in highly sensitive studies.

Experimental Protocol: Synthesis of a Labeled Alkene

This protocol details the synthesis of 1-phenyl-1-ethene-¹³C,2,2-d₂ from benzaldehyde using (Methyl)triphenylphosphonium Iodide-d3,13CD3.

4.1. Safety & Handling

-

Reagents: Strong bases like n-butyllithium (n-BuLi) are pyrophoric and corrosive. Anhydrous solvents are flammable. Handle all reagents under an inert atmosphere (Argon or Nitrogen) in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.

4.2. Materials & Equipment

| Reagents & Solvents | Equipment |

| (Methyl)triphenylphosphonium Iodide-d3,13CD3 | Oven-dried round-bottom flasks with stir bars |

| n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M) | Schlenk line or inert gas manifold |

| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |

| Benzaldehyde (freshly distilled) | Magnetic stir plate |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | Ice-water bath |

| Dichloromethane (DCM) | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Silica gel for column chromatography | Thin Layer Chromatography (TLC) plates |

| Eluent: Hexanes/Ethyl Acetate mixture | NMR tubes, MS vials |

4.3. Workflow Diagram

4.4. Step-by-Step Procedure

-

Preparation:

-

Place a 100 mL round-bottom flask containing a magnetic stir bar in an oven (120 °C) overnight.

-

Allow the flask to cool to room temperature under a stream of argon or nitrogen.

-

-

Ylide Formation:

-

To the cooled flask, add (Methyl)triphenylphosphonium Iodide-d3,13CD3 (1.22 g, 3.0 mmol, 1.2 equiv).

-

Using a cannula or syringe, add 30 mL of anhydrous THF. Stir to create a suspension.[14]

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add 1.6 M n-BuLi in hexanes (1.8 mL, 2.88 mmol, 1.15 equiv) dropwise via syringe. Causality: The strong base n-BuLi is required to deprotonate the phosphonium salt, which has a pKa of ~35.[2] The solution will turn a characteristic deep red or orange color upon formation of the ylide.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete ylide formation.

-

-

Reaction with Aldehyde:

-

In a separate dry vial, prepare a solution of benzaldehyde (0.265 g, 2.5 mmol, 1.0 equiv) in 5 mL of anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Add the benzaldehyde solution dropwise to the stirring ylide mixture over 10 minutes. Causality: Adding the aldehyde slowly at a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 95:5 Hexanes:EtOAc), observing the consumption of benzaldehyde.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Causality: This step neutralizes any remaining strong base and protonates intermediates, making the mixture safe to handle in air.

-

Transfer the mixture to a separatory funnel and add 30 mL of water and 30 mL of dichloromethane (DCM).

-

Extract the aqueous layer with DCM (2 x 20 mL).[15]

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[16]

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., starting with 100% hexanes) to separate the nonpolar alkene from the more polar triphenylphosphine oxide.

-

4.5. Product Characterization

The successful synthesis and isotopic incorporation should be confirmed by mass spectrometry and NMR spectroscopy.

| Analysis Technique | Expected Result for 1-phenyl-1-ethene-¹³C,2,2-d₂ |

| Mass Spectrometry (EI-MS) | M⁺ peak at m/z = 108 (unlabeled is 104). The observed mass shift of +4 confirms incorporation. |

| ¹H NMR | Absence of signals for the terminal =CH₂ protons. Signals for aromatic and vinylic (-CH=) protons will be present. |

| ¹³C NMR | A strong, distinct signal for the terminal =¹³CD₂ carbon. |

| ²H (Deuterium) NMR | A signal corresponding to the deuterium atoms on the terminal carbon. |

Applications in Research & Development

The primary utility of alkenes synthesized with this reagent is in quantitative bioanalysis and metabolic research.

-

Internal Standards for Mass Spectrometry: A stable isotope-labeled version of a drug or metabolite is the gold standard for an internal standard in LC-MS/MS assays.[11] Its chemical and physical properties are nearly identical to the analyte, meaning it co-elutes and experiences similar matrix effects and ionization efficiency, leading to highly accurate quantification.

-